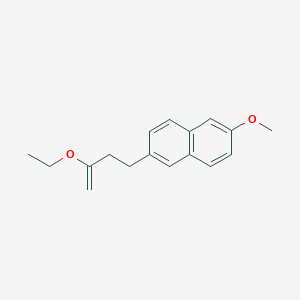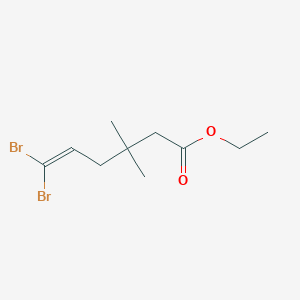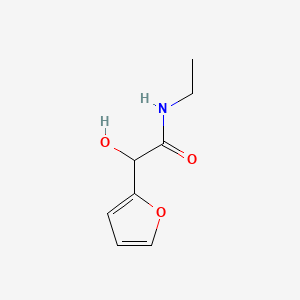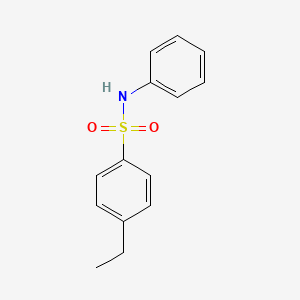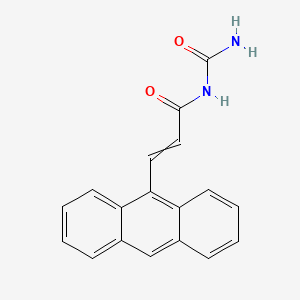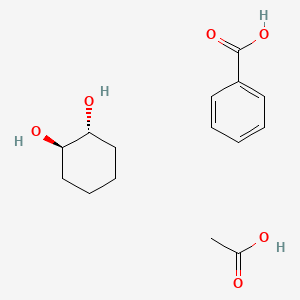
2-But-2-enyl-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-But-2-enyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₃H₁₈ It is a derivative of benzene, where the benzene ring is substituted with a but-2-enyl group and three methyl groups at positions 1, 3, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene (mesitylene) with a suitable but-2-enyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds as follows: [ \text{C₆H₃(CH₃)₃} + \text{CH₂=CH-CH₂-CH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₂(CH₃)₃-CH₂=CH-CH₂-CH₃} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-But-2-enyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of the double bond in the but-2-enyl group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methyl groups and the but-2-enyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: H₂, Pd/C
Substitution: AlCl₃, FeCl₃, H₂SO₄
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2-But-2-enyl-1,3,5-trimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-but-2-enyl-1,3,5-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures.
Comparación Con Compuestos Similares
1,3,5-Trimethylbenzene (Mesitylene): A precursor for the synthesis of 2-but-2-enyl-1,3,5-trimethylbenzene.
1,2,4-Trimethylbenzene (Pseudocumene): An isomer of mesitylene with different substitution patterns.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of mesitylene with unique properties.
Propiedades
Número CAS |
63435-25-6 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2-but-2-enyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-6,8-9H,7H2,1-4H3 |
Clave InChI |
IEEFGVBHKUHLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

